molecular formula C9H11NO B1500416 (R)-3-amino-2,3-dihydro-1H-inden-4-ol

(R)-3-amino-2,3-dihydro-1H-inden-4-ol

Cat. No.: B1500416
M. Wt: 149.19 g/mol
InChI Key: MAYMVHAVYDCEHG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-amino-2,3-dihydro-1H-inden-4-ol is a bicyclic amino alcohol derivative featuring a fused benzene and cyclopentane ring system (inden scaffold). The compound’s stereochemistry at the 3-position (R-configuration) and functional groups (amine at C3 and hydroxyl at C4) make it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride salt (CAS 133497-59-3) has a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 . The hydroxyl and amino groups confer polarity, enabling participation in hydrogen bonding and acid-base reactions, which influence solubility and reactivity.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2/t7-/m1/s1

InChI Key

MAYMVHAVYDCEHG-SSDOTTSWSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C(=CC=C2)O

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between (R)-3-amino-2,3-dihydro-1H-inden-4-ol and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound C3: NH₂; C4: OH; R-configuration C₉H₁₁NO 149.19 Chiral synthon; potential pharmacophore
2,3-Dihydro-1,1-dimethyl-1H-inden-4-ol C1, C1: CH₃; C4: OH C₁₁H₁₄O 162.23 Lipophilic; used in ether synthesis
3-Oxo-2,3-dihydro-1H-inden-4-yl acetate C3: O; C4: OAc C₁₁H₁₀O₃ 190.20 Ketone reactivity; solid-state H-bonding
(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol C1: OH; C4: NO₂; R-configuration C₉H₉NO₃ 179.18 Electron-withdrawing nitro group; redox applications
1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride C1: NH₂; C4: OH (positional isomer) C₉H₁₂ClNO 185.65 Altered bioactivity due to NH₂ position
3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-ol C2, C2, C5, C7: CH₃; C3: NH₂; C4: OH C₁₃H₁₉NO 205.30 High hydrophobicity; research tool

Key Research Findings

  • Synthetic Utility: Derivatives like 2,3-dihydro-1H-inden-4-ol () are used in Williamson ether synthesis, suggesting this compound could participate in similar nucleophilic substitutions .
  • Crystallography : 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate forms C–H⋯O hydrogen-bonded chains, indicating that the hydroxyl group in the target compound may stabilize crystal lattices .
  • Biological Relevance: Amino-substituted inden derivatives are intermediates in natural product synthesis (e.g., (–)-actinophyllic acid), highlighting their role in medicinal chemistry .
  • Stereochemical Impact : The R-configuration in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol () and the target compound underscores the importance of chirality in receptor binding or catalytic activity.

Physicochemical and Reactivity Differences

  • Polarity: The amino and hydroxyl groups in this compound enhance water solubility compared to dimethyl () or tetramethyl () analogs.
  • Electron Effects: The nitro group in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol () reduces electron density at the aromatic ring, contrasting with the electron-donating amino group in the target compound.
  • Steric Hindrance : Iodo- and methyl-substituted derivatives () exhibit reduced reactivity in crowded environments compared to the parent compound.

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